molecular formula C10H12N8O3 B11746414 (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

Cat. No.: B11746414
M. Wt: 292.25 g/mol
InChI Key: SKWSYTVBPHWKHX-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring with an azidomethyl group. Its structural features make it a valuable candidate for various scientific applications, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor.

    Attachment of the Purine Base: The purine base is introduced via a glycosylation reaction, where the oxolane ring is coupled with a purine derivative under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is incorporated through a nucleophilic substitution reaction, where a suitable leaving group on the oxolane ring is replaced by an azide ion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxo groups.

    Reduced Derivatives: Amino-substituted analogs.

    Substituted Derivatives: Various nucleoside analogs with different functional groups.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.

    (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(methyl)oxolane-3,4-diol: Contains a methyl group instead of an azidomethyl group.

Uniqueness

The presence of the azidomethyl group in (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds. This structural feature enhances its potential as a versatile tool in scientific research and therapeutic development.

Properties

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

SKWSYTVBPHWKHX-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.